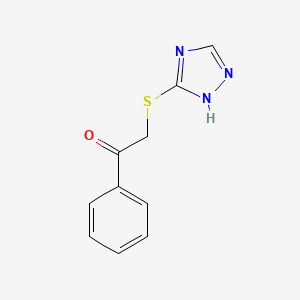

4-(1,2,4-Triazol-4-yliminomethyl)phenol

説明

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “4-(1,2,4-Triazol-4-yliminomethyl)phenol”, has been achieved by condensing the methyl benzoate and methyl salicylate with various substituents . Another method involves the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives in a 1:1 molar ratio .Molecular Structure Analysis

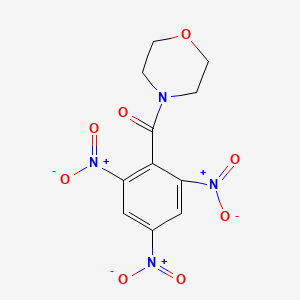

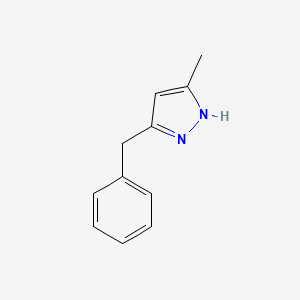

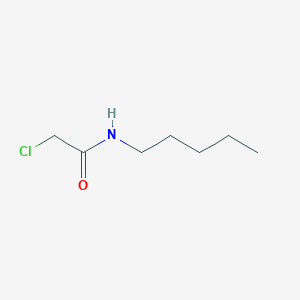

The molecular structure of “4-(1,2,4-Triazol-4-yliminomethyl)phenol” consists of a phenol group attached to a 1,2,4-triazole ring via an iminomethyl linkage . The 1,2,4-triazole ring contains two carbon and three nitrogen atoms .科学的研究の応用

Synthesis of Heterocyclic Schiff Base Ligands

This compound can be used in the synthesis of new heterocyclic Schiff base ligands . These ligands are synthesized by the condensation of 4- (4-amino-5-mercapto-4 H -1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives in a 1:1 molar ratio .

Creation of Transition Metal Complexes

The synthesized Schiff base ligands can be used for complexation with Co (II), Ni (II), Cu (II), Zn (II) metal ions . The structure of the newly synthesized compounds was elucidated with the help of various spectral and physicochemical techniques .

Antimicrobial Activity

The synthesized compounds were evaluated for their in-vitro antimicrobial activity against four pathogenic bacterial strains and two pathogenic fungal strains . Some compounds were found to be potent against the pathogenic strains .

Anticancer Activity

The anticancer activity of all the synthesized compounds was evaluated against human carcinoma cell lines i.e. HCT-116, DU145 and A549 using MTT assay . Some compounds showed promising potency against the cancer cell lines .

Molecular Docking Studies

To rationalize the preferred modes of interaction of most potent compounds with the active site of human EGFR protein (PDB id: 5XGM), molecular docking studies were performed .

Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity

In vitro alpha-amylase and alpha-glucosidase inhibitory assay revealed moderate to good results for the synthesized compounds . Some complexes were found to be effective inhibitors .

Quantum Computational Calculations

The quantum computational calculations of the synthesized compounds were executed in the ground state using DFT/B3LYP level with 6-311++G as basis set .

Molecular Docking Studies for Antidiabetic Agents

The compounds were explored for molecular docking studies against the human pancreatic alpha-amylase (PDB id: 1BSI) and alpha-glucosidase (PDB id: 5ZCC) . The molecular docking calculations of some complexes revealed a binding energy that exceeds that of the standard Acarbose .

Safety and Hazards

While the specific safety and hazards of “4-(1,2,4-Triazol-4-yliminomethyl)phenol” are not detailed in the search results, it’s important to note that health and safety considerations must be taken into account when using this compound in industrial processes.

将来の方向性

Research indicates that 1,2,4-triazole benzoic acid hybrids, which includes “4-(1,2,4-Triazol-4-yliminomethyl)phenol”, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions in the field of medicinal chemistry.

特性

IUPAC Name |

4-(1,2,4-triazol-4-yliminomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c14-9-3-1-8(2-4-9)5-12-13-6-10-11-7-13/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVRDRZKUXJKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NN2C=NN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid](/img/structure/B3051221.png)